molecular formula C7H17NO B1361600 2-(Neopentylamino)ethanol CAS No. 7403-68-1

2-(Neopentylamino)ethanol

Cat. No.: B1361600
CAS No.: 7403-68-1
M. Wt: 131.22 g/mol
InChI Key: MTPDACKXWMOHEB-UHFFFAOYSA-N
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Description

2-(Neopentylamino)ethanol is a secondary amine derivative of ethanolamine, characterized by a branched neopentyl group (2,2-dimethylpropyl) attached to the amino nitrogen. Its IUPAC name is 2-[(2,2-dimethylpropyl)amino]ethanol, and its molecular formula is C₇H₁₇NO (molecular weight: 131.22 g/mol). The neopentyl group imparts steric hindrance and hydrophobicity, distinguishing it from linear-chain ethanolamine derivatives. This compound is primarily utilized in pharmaceutical intermediates and specialty organic synthesis, as evidenced by its inclusion in patent applications for drug formulations .

Properties

IUPAC Name

2-(2,2-dimethylpropylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)6-8-4-5-9/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPDACKXWMOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288256
Record name 2-(neopentylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-68-1
Record name NSC55114
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(neopentylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Neopentylamino)ethanol typically involves the reaction of neopentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Neopentylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

This reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction temperature and pressure are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Neopentylamino)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Neopentylamino)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Neopentylamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the neopentylamino moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical interactions with other molecules, influencing its biological and chemical activities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Group Structure
2-(Neopentylamino)ethanol C₇H₁₇NO 131.22 Branched (2,2-dimethylpropyl)
2-(Methylamino)ethanol C₃H₉NO 75.11 Linear (methyl)
2-(Ethylamino)ethanol C₄H₁₁NO 89.14 Linear (ethyl)
2-(Diethylamino)ethanol C₆H₁₅NO 117.19 Branched (diethyl)
2-(Propylamino)ethanol C₅H₁₃NO 103.16 Linear (propyl)
2-(Pentylamino)ethanol C₇H₁₇NO 131.22 Linear (pentyl)

Key Observations :

  • Structural Isomerism: this compound shares the molecular formula C₇H₁₇NO with 2-(pentylamino)ethanol but differs in alkyl group branching. This branching reduces intermolecular interactions, lowering melting points compared to linear isomers.

Physicochemical Properties

Property This compound 2-(Propylamino)ethanol 2-(Diethylamino)ethanol
Density (g/mL) Not reported 0.9 (at 25°C) ~0.88–0.92 (liquid)
Boiling Point (°C) Not reported ~190–200 ~161–163
Solubility Low in water (hydrophobic) Miscible with polar solvents Miscible in water/organics

Key Observations :

  • Hydrophobicity: The neopentyl group reduces water solubility compared to linear-chain derivatives like 2-(diethylamino)ethanol, which is fully miscible in water due to its polar tertiary amine structure.
  • Thermal Stability: Branched derivatives like this compound may exhibit higher thermal stability due to reduced molecular flexibility.

Biological Activity

PropertyValue
Molecular FormulaC7H17NO
Molecular Weight129.22 g/mol
CAS Number7403-68-1
IUPAC Name2-(2,2-Dimethylpropylamino)ethanol

The precise mechanism of action for 2-(Neopentylamino)ethanol remains largely undocumented. However, compounds with similar structures often exhibit biological activities through:

  • Receptor Interaction : Amino alcohols can interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : The presence of the amino group may allow for interactions with enzymes, possibly acting as a substrate or inhibitor.

Potential Applications

  • Pharmaceutical Development : Given its structural similarity to known bioactive compounds, this compound could serve as a lead compound in drug discovery, particularly in developing new therapeutics targeting neurological or metabolic pathways.
  • Chemical Biology : Its potential to modify biological pathways suggests applications in chemical biology for probing cellular mechanisms.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related compounds have been investigated for their biological properties:

  • Neopentylamine Derivatives : Research on derivatives of neopentylamine has shown varied biological activities, including antimicrobial and anti-inflammatory effects. These findings suggest that similar effects might be explored in the context of this compound.
  • Amino Alcohols in Pharmacology : Amino alcohols have been studied for their roles in modulating neurotransmitter activity. For instance, compounds like phenylethanolamine have demonstrated significant pharmacological effects, indicating that this compound may also have relevant bioactivities.

Safety and Toxicology

Limited safety data is available; however, general precautions should be taken when handling chemical compounds:

  • Hazards : Potential irritant to skin and eyes; appropriate personal protective equipment (PPE) should be used.
  • Toxicological Data : No extensive toxicological studies have been published specifically on this compound.

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